molecular formula C15H18BrN3O B12267206 4-bromo-1-{[1-(2-phenoxyethyl)azetidin-3-yl]methyl}-1H-pyrazole

4-bromo-1-{[1-(2-phenoxyethyl)azetidin-3-yl]methyl}-1H-pyrazole

Cat. No.: B12267206
M. Wt: 336.23 g/mol
InChI Key: UDFIXTCUSPNCMU-UHFFFAOYSA-N
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Description

4-bromo-1-{[1-(2-phenoxyethyl)azetidin-3-yl]methyl}-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromo group and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-{[1-(2-phenoxyethyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

    Azetidine Introduction: The azetidine moiety is introduced via nucleophilic substitution reactions, where an appropriate azetidine derivative reacts with the pyrazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-{[1-(2-phenoxyethyl)azetidin-3-yl]methyl}-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the azetidine moiety.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while reduction with LAH would yield a reduced pyrazole derivative.

Scientific Research Applications

4-bromo-1-{[1-(2-phenoxyethyl)azetidin-3-yl]methyl}-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It can be used to study the biological activity of pyrazole derivatives and their interactions with various enzymes and receptors.

    Industrial Applications: The compound can be used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-bromo-1-{[1-(2-phenoxyethyl)azetidin-3-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the azetidine moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: A simpler analog without the azetidine moiety.

    1-(2-phenoxyethyl)-1H-pyrazole: Lacks the bromo and azetidine groups.

    4-bromo-1-methyl-1H-pyrazole: Contains a methyl group instead of the azetidine moiety.

Uniqueness

4-bromo-1-{[1-(2-phenoxyethyl)azetidin-3-yl]methyl}-1H-pyrazole is unique due to the presence of both the bromo and azetidine groups, which can enhance its reactivity and binding affinity in various applications. This combination of functional groups makes it a versatile compound for research and development in multiple fields.

Properties

Molecular Formula

C15H18BrN3O

Molecular Weight

336.23 g/mol

IUPAC Name

4-bromo-1-[[1-(2-phenoxyethyl)azetidin-3-yl]methyl]pyrazole

InChI

InChI=1S/C15H18BrN3O/c16-14-8-17-19(12-14)11-13-9-18(10-13)6-7-20-15-4-2-1-3-5-15/h1-5,8,12-13H,6-7,9-11H2

InChI Key

UDFIXTCUSPNCMU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CCOC2=CC=CC=C2)CN3C=C(C=N3)Br

Origin of Product

United States

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